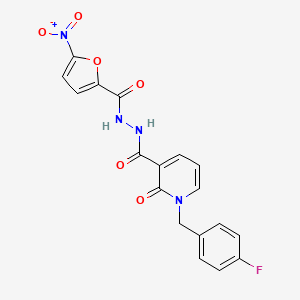

1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

CAS No.: 1105243-06-8

Cat. No.: VC6911747

Molecular Formula: C18H13FN4O6

Molecular Weight: 400.322

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105243-06-8 |

|---|---|

| Molecular Formula | C18H13FN4O6 |

| Molecular Weight | 400.322 |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-N'-(5-nitrofuran-2-carbonyl)-2-oxopyridine-3-carbohydrazide |

| Standard InChI | InChI=1S/C18H13FN4O6/c19-12-5-3-11(4-6-12)10-22-9-1-2-13(18(22)26)16(24)20-21-17(25)14-7-8-15(29-14)23(27)28/h1-9H,10H2,(H,20,24)(H,21,25) |

| Standard InChI Key | WTFXIFJWZDRXQG-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central 2-oxo-1,2-dihydropyridine ring substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carbohydrazide linker. The hydrazide moiety is further acylated by 5-nitrofuran-2-carbonyl, introducing a nitro group at the furan’s 5-position . This architecture combines electron-withdrawing (nitro, carbonyl) and electron-donating (fluorobenzyl) groups, creating a polarized system conducive to intermolecular interactions.

Physicochemical Properties

Predicted properties derived from analogs include:

The fluorobenzyl group enhances membrane permeability, while the nitro and carbonyl groups may contribute to redox activity .

Synthesis and Structural Characterization

Synthetic Pathways

A plausible route involves:

-

Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid: Achieved via cyclization of ethyl acetoacetate with ammonium acetate .

-

Hydrazide formation: Reaction with hydrazine hydrate to yield the carbohydrazide intermediate .

-

Acylation with 5-nitrofuran-2-carbonyl chloride: Conducted under anhydrous conditions using triethylamine as a base .

-

N-alkylation with 4-fluorobenzyl bromide: Introduces the fluorinated aromatic group at position 1 .

Spectroscopic Characterization

Key spectral signatures inferred from analogs:

-

¹H NMR:

-

IR:

Comparative Analysis with Structural Analogs

The nitro group in the target compound enhances redox cycling but increases mutagenic potential compared to chloro analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume